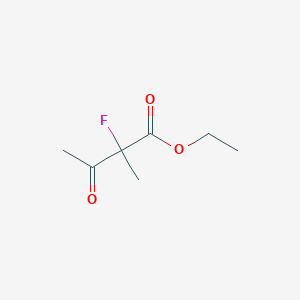
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester, also known as Fmoc-L-2F-Me-3OBn-OEt, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid leucine and is commonly used as a building block for peptide synthesis. This compound has several unique properties that make it an ideal choice for peptide synthesis, including its high stability, low toxicity, and ease of use.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt is related to its role as a building block for peptide synthesis. When incorporated into a peptide chain, this compound can influence the structure and function of the resulting peptide. The specific effects will depend on the sequence of amino acids in the peptide and the environment in which it is present.
Biochemical and Physiological Effects:
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt does not have any known biochemical or physiological effects on its own. However, when incorporated into a peptide chain, it can influence the biochemical and physiological properties of the resulting peptide. For example, peptides containing this compound may have increased stability, altered binding properties, or enhanced activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt has several advantages for use in lab experiments. It is a stable and easy-to-use building block for peptide synthesis, and it has low toxicity. However, there are also limitations to its use. For example, it may not be suitable for certain types of peptides or experimental conditions, and it may be more expensive than other building blocks.
Orientations Futures
There are several future directions for research involving 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt. One area of interest is the development of new methods for peptide synthesis using this compound. Another area of interest is the study of peptides containing this compound and their potential applications in various fields, such as drug development and biotechnology. Additionally, research could be conducted on the potential environmental impact of this compound and its use in large-scale peptide synthesis.
Méthodes De Synthèse
The synthesis of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt involves several steps, starting with the reaction of leucine with ethyl chloroformate to form the ethyl ester. This is followed by the introduction of a fluorine atom using a reagent such as diethylaminosulfur trifluoride (DAST). The final step involves the protection of the amine group using the Fmoc group, which is a commonly used protecting group in peptide synthesis.
Applications De Recherche Scientifique
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt is widely used in scientific research as a building block for peptide synthesis. Peptides are short chains of amino acids that play a critical role in many biological processes, including the regulation of gene expression, cell signaling, and immune response. Peptide synthesis is an essential tool for studying the structure and function of peptides, and 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester-3OBn-OEt is a commonly used building block in this process.
Propriétés
Numéro CAS |
122795-13-5 |
|---|---|
Nom du produit |
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester |
Formule moléculaire |
C7H11FO3 |
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
ethyl 2-fluoro-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C7H11FO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
Clé InChI |
OWWHYTYIIZMKIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C(=O)C)F |
SMILES canonique |
CCOC(=O)C(C)(C(=O)C)F |
Synonymes |
Butanoic acid, 2-fluoro-2-methyl-3-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



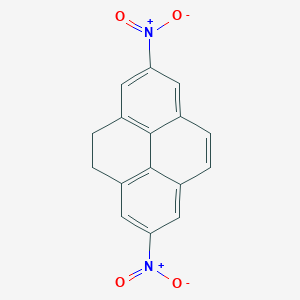

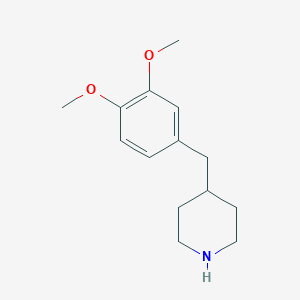

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)
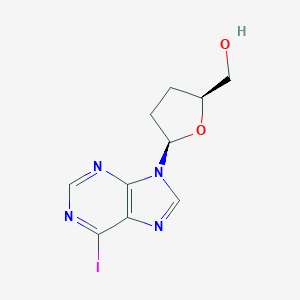


![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
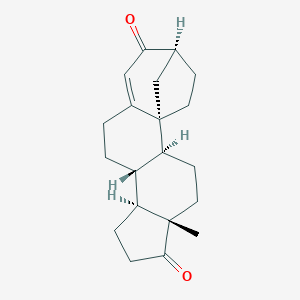
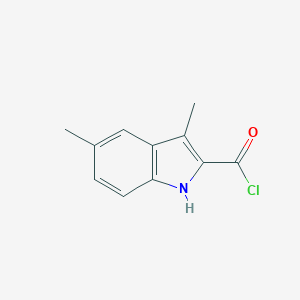
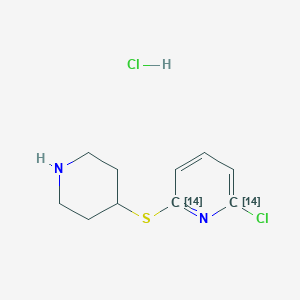
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
